6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine
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Overview
Description
6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyrimidine precursor. For example, the reaction of 2-chloro-5-fluoropyrimidine with an amine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale nucleophilic substitution reactions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions often involve the use of bases like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, fluorinated pyrimidines can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used as an anticancer drug.
Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness
6-Fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
93416-50-3 |
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Molecular Formula |
C5H4F4N4 |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
6-fluoro-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H4F4N4/c6-2-1(5(7,8)9)3(10)13-4(11)12-2/h(H4,10,11,12,13) |
InChI Key |
XBFPOEHOZDIENF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1F)N)N)C(F)(F)F |
Origin of Product |
United States |
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